2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
Description
This compound features a 4-chlorophenyl group linked via an acetamide moiety to a 1,2-oxazole ring substituted with 2,4-difluorophenyl at position 3. Its molecular formula is C₁₉H₁₄ClF₂N₂O₂ (molecular weight: 394.78 g/mol). The electron-withdrawing chlorine and fluorine substituents likely enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c19-12-3-1-11(2-4-12)7-18(24)22-10-14-9-17(25-23-14)15-6-5-13(20)8-16(15)21/h1-6,8-9H,7,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQBIVDWINUNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chlorophenyl group, a difluorophenyl moiety, and an oxazole ring, which contribute to its biological properties.
The biological activity of this compound is primarily linked to its ability to modulate inflammatory pathways. Research indicates that it may inhibit the activation of nuclear factor-kappa B (NF-κB) and other pro-inflammatory mediators. This modulation can lead to reduced production of nitric oxide (NO) and pro-inflammatory cytokines in activated microglia, which are critical in neuroinflammatory conditions.
Biological Activity Data
Case Studies
-
Neuroinflammation Study :
- In a study involving lipopolysaccharide (LPS)-induced neuroinflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory markers such as TNF-α and IL-6. This suggests a promising role in managing conditions like Parkinson's disease where neuroinflammation is prevalent.
-
Cancer Cell Line Testing :
- Preliminary tests on various cancer cell lines showed that the compound has cytotoxic effects, although further investigation is required to determine its selectivity and efficacy against specific types of cancer.
Structure-Activity Relationship (SAR)
The presence of the oxazole ring and chlorophenyl group appears crucial for its anti-inflammatory properties. Modifications to these groups could enhance potency or selectivity:
| Modification | Effect on Activity |
|---|---|
| Oxazole Positioning | Critical for anti-inflammatory activity; altering this may diminish efficacy. |
| Chlorine Substitution | Variants with different halogens showed varied potency against inflammatory markers. |
Comparison with Similar Compounds
2-(4-Chlorophenyl)-N-(3,4-Difluorophenyl)acetamide
- Structure : Differs by replacing the oxazolylmethyl group with a 3,4-difluorophenyl directly attached to the acetamide nitrogen.
- Key Data :
- Hydrogen bonding via the oxazole’s nitrogen in the target compound may enhance receptor binding compared to this simpler analog.
WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl) Acetamide)
- Structure: Contains a triazole ring instead of oxazole and a phenoxy group rather than a chlorophenyl-acetamide backbone.
- Key Data :
- Comparison: The triazole in WH7 offers distinct hydrogen-bonding capabilities compared to the oxazole in the target compound. The phenoxy group may confer different pharmacokinetic profiles, such as faster metabolic degradation.
2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-(5-Methyl-1,2-Oxazol-3-yl)acetamide
- Structure: Shares the oxazole and acetamide backbone but incorporates an oxadiazolidinone ring.
- Key Data :
- Comparison: The oxadiazolidinone moiety introduces additional hydrogen-bond acceptors and may enhance thermal stability. However, the increased rigidity could reduce conformational flexibility, impacting binding to dynamic biological targets.
N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide
- Structure : Features a triazole with sulfanyl linkages and a methylsulfanyl-benzyl substituent.
- Key Data :
- The triazole-thioether combination offers divergent reactivity compared to the oxazole-fluorophenyl system in the target compound.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthesis : The target compound likely employs carbodiimide-mediated coupling, similar to , but requires a customized oxazolylmethyl amine precursor.
- Bioactivity: Fluorine and chlorine substituents may improve blood-brain barrier penetration compared to non-halogenated analogs. The oxazole ring’s nitrogen could mimic natural ligands in enzyme inhibition (e.g., kinase targets).
- Stability: The 2,4-difluorophenyl group reduces susceptibility to oxidative metabolism compared to mono-halogenated analogs, as seen in compounds like WH5.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
